molecular formula C8H16N2O B14043699 (R)-1-Methyl-5-propylpiperazin-2-one

(R)-1-Methyl-5-propylpiperazin-2-one

Cat. No.: B14043699
M. Wt: 156.23 g/mol
InChI Key: CHRFCSYILRHCRZ-SSDOTTSWSA-N
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Description

®-1-Methyl-5-propylpiperazin-2-one is a chiral piperazine derivative with a unique structure that includes a methyl group at the first position and a propyl group at the fifth position on the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-5-propylpiperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and appropriate alkylating agents.

    Alkylation: The piperazine is first alkylated at the first position using a methylating agent like methyl iodide under basic conditions.

    Propylation: The resulting intermediate is then further alkylated at the fifth position using a propylating agent such as propyl bromide.

    Cyclization: The final step involves cyclization to form the piperazin-2-one ring structure.

Industrial Production Methods

Industrial production of ®-1-Methyl-5-propylpiperazin-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-5-propylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines.

Scientific Research Applications

®-1-Methyl-5-propylpiperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies related to its interaction with biological targets, including receptors and enzymes.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-Methyl-5-propylpiperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: Lacks the propyl group, making it less hydrophobic.

    1-Propylpiperazine: Lacks the methyl group, affecting its steric properties.

    2-Methyl-5-propylpiperazine: Similar but with different substitution pattern affecting its reactivity.

Uniqueness

®-1-Methyl-5-propylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(5R)-1-methyl-5-propylpiperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-3-4-7-6-10(2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

CHRFCSYILRHCRZ-SSDOTTSWSA-N

Isomeric SMILES

CCC[C@@H]1CN(C(=O)CN1)C

Canonical SMILES

CCCC1CN(C(=O)CN1)C

Origin of Product

United States

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